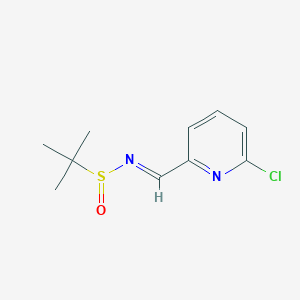![molecular formula C13H10Cl2O B13057150 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of chlorine and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the following steps:
Halogenation: Introduction of chlorine atoms to the biphenyl structure.
Methylation: Addition of a methyl group to the biphenyl ring.
Hydroxylation: Introduction of a hydroxyl group to the biphenyl structure.
Common reagents used in these reactions include chlorine gas for halogenation, methyl iodide for methylation, and sodium hydroxide for hydroxylation. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves large-scale chemical reactors where the above-mentioned reactions are optimized for efficiency. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the biphenyl structure influence its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dichloro-4,4’-dimethyl-[1,1’-biphenyl]-2-OL
- 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-carboxylic acid
- 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-amine
Uniqueness
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the specific positioning of its chlorine and methyl groups, which impart distinct chemical and biological properties. Its hydroxyl group also plays a crucial role in its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H10Cl2O |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
4-chloro-2-(3-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-5-13(16)11(7-12(8)15)9-3-2-4-10(14)6-9/h2-7,16H,1H3 |
InChI-Schlüssel |
VVCBAAWXRKKRIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C2=CC(=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


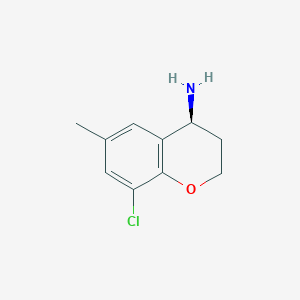
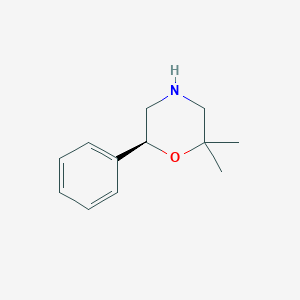
![Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13057084.png)


![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
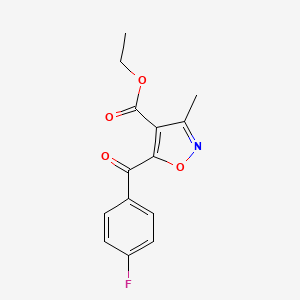
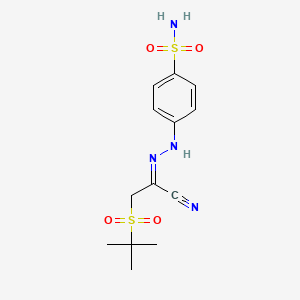
![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
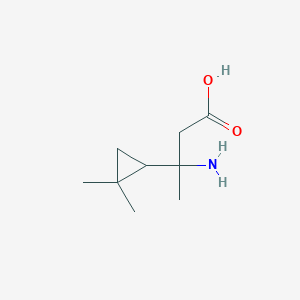
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)

![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
